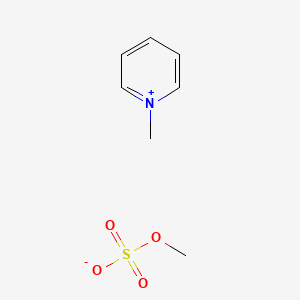

1-Methylpyridin-1-ium methyl sulfate

Übersicht

Beschreibung

1-Methylpyridin-1-ium methyl sulfate is a quaternary ammonium compound derived from pyridine. It is known for its ionic liquid properties and is used in various chemical reactions and industrial applications. The compound is formed by the methylation of pyridine, resulting in a positively charged nitrogen atom, which is balanced by a methyl sulfate anion.

Vorbereitungsmethoden

1-Methylpyridin-1-ium methyl sulfate is typically synthesized by treating pyridine with dimethyl sulfate. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]+[\text{CH}_3\text{OSO}_3]- ] This method is straightforward and efficient, making it suitable for both laboratory and industrial-scale production .

Analyse Chemischer Reaktionen

1-Methylpyridin-1-ium methyl sulfate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.

Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents are required.

Condensation Reactions: It serves as an effective medium for the Biginelli reaction, facilitating the synthesis of pyrimidinone derivatives under mild conditions.

Common reagents used in these reactions include aldehydes, ketones, and urea, with the major products being structurally diverse pyrimidinones .

Wissenschaftliche Forschungsanwendungen

1-Methylpyridin-1-ium methyl sulfate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Methylpyridin-1-ium methyl sulfate exerts its effects is primarily through its ionic nature. The positively charged nitrogen atom interacts with various molecular targets, facilitating reactions and stabilizing transition states. In biological systems, it may induce chemopreventive phase II enzymes via the Nrf2/ARE pathway, contributing to its potential anti-carcinogenic effects .

Vergleich Mit ähnlichen Verbindungen

1-Methylpyridin-1-ium methyl sulfate can be compared to other quaternary ammonium compounds, such as:

N-Methylpyridinium Chloride: Similar in structure but with a chloride anion instead of methyl sulfate.

Pyridinium Salts: A broader category that includes various derivatives with different substituents and anions.

The uniqueness of this compound lies in its specific ionic liquid properties and its effectiveness as a reaction medium in organic synthesis .

Biologische Aktivität

1-Methylpyridin-1-ium methyl sulfate (CAS No. 37943-43-4) is a quaternary ammonium compound that has garnered interest for its biological activity. This compound is characterized by its pyridinium structure, which enhances its solubility and reactivity in various biological systems. Understanding its biological activity involves exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Interaction with Cellular Targets

This compound functions primarily through interactions with specific cellular targets, including enzymes and receptors. Its quaternary ammonium structure allows it to interact effectively with negatively charged sites on proteins, influencing various biochemical pathways.

Key Mechanisms:

- G-protein-coupled receptors (GPCRs) : The compound has been shown to interact with GPCRs, which play a crucial role in signal transduction and cellular responses to external stimuli.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism and apoptosis .

Biochemical Pathways Affected

The compound's influence on biochemical pathways can lead to significant physiological effects:

- Oxidative Stress Response : It modulates the activity of enzymes such as glutathione peroxidase 4 (GPX4), which is vital for cellular defense against oxidative damage. Inhibition of GPX4 can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

- Neuroprotective Effects : Studies indicate that this compound may exert neuroprotective effects by reducing cell death in neuronal cultures subjected to oxidative stress .

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cytotoxicity Assay : In studies involving human cancer cell lines, the compound showed significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as an anticancer agent .

In Vivo Studies

Animal model studies have provided insights into the compound's therapeutic potential:

- Tumor Growth Inhibition : In vivo experiments indicated that administration of the compound resulted in reduced tumor size and growth rates in xenograft models, highlighting its potential application in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Quaternary ammonium structure | Cytotoxicity, neuroprotection |

| Pralidoxime methyl sulfate | Aldoxime derivative | Reactivates acetylcholinesterase |

| Other pyridinium salts | Varying substituents on pyridine ring | Diverse pharmacological effects |

Eigenschaften

IUPAC Name |

1-methylpyridin-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.CH4O4S/c1-7-5-3-2-4-6-7;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJOMPYEGLQVQM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601464 | |

| Record name | 1-Methylpyridin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37943-43-4 | |

| Record name | 1-Methylpyridin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.